ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
Overview
Description
Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate is a synthetic organic compound characterized by a complex structure that incorporates a cyano group, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate typically involves multiple steps. One common approach might begin with the formation of the pyrazole ring, followed by the incorporation of the difluoromethyl group. Next, the cyano group is introduced through a substitution reaction, and the thiophene ring is attached via a carboxylation reaction. The final step usually involves esterification to yield the ethyl ester derivative. Reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods:
Industrial production of this compound often involves scaling up the laboratory synthesis protocols. Key factors include maintaining reaction conditions that ensure high yield and purity, and the use of industrial-grade reagents and equipment. Optimization strategies might involve the use of continuous flow reactors or other advanced techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the methyl group on the thiophene ring.
Reduction: Reduction reactions can target the cyano group, potentially converting it to an amine.
Substitution: The aromatic rings (pyrazole and thiophene) may participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents like lithium aluminum hydride for reduction reactions.
Substitution reactions often involve halogenating agents and catalysts like palladium on carbon.
Major Products:
Oxidation might yield carboxylic acids or aldehydes.
Reduction could produce amines.
Substitution reactions introduce a variety of functional groups, expanding the compound's versatility.
Scientific Research Applications
Chemistry:
The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis due to its diverse functional groups.
Biology:
In biological research, it may be investigated for its potential as an inhibitor or modulator of specific enzymes or pathways, due to its unique structure and functional groups.
Medicine:
Pharmacologically, this compound could be explored for drug development, particularly in targeting conditions where modulation of certain biochemical pathways is beneficial.
Industry:
In industrial applications, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, depending on the nature of the target and the compound's binding affinity. The cyano and pyrazole groups are particularly important for these interactions, providing sites for hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
When compared to similar compounds, ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate stands out due to its difluoromethyl group and the specific arrangement of its functional groups. Similar compounds might include:
Ethyl 4-cyano-5-({[1-(methyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
Ethyl 4-cyano-5-({[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
These variations highlight the impact of different substituents on the compound's reactivity and applications, providing a rich field for comparative studies in both research and industrial settings.
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O3S/c1-3-23-13(22)10-7(2)8(6-17)12(24-10)19-11(21)9-4-5-18-20(9)14(15)16/h4-5,14H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBKAOSDDJTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(F)F)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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